molecular formula C23H20N2O3S B11524398 (2E)-6-acetyl-2-benzylidene-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

(2E)-6-acetyl-2-benzylidene-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Cat. No.: B11524398
M. Wt: 404.5 g/mol
InChI Key: DOQIMLKOKOSJRX-CPNJWEJPSA-N
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Description

The compound (2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-(phenylmethylidene)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is a complex organic molecule that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as acetyl, methoxyphenyl, and phenylmethylidene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-(phenylmethylidene)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate starting materials to form the thiazole ring. This can be achieved using reagents such as thiourea and α-haloketones under acidic or basic conditions.

    Fusion with Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through a condensation reaction. This step often requires the use of strong acids or bases as catalysts.

    Functional Group Introduction: The introduction of functional groups such as acetyl, methoxyphenyl, and phenylmethylidene is carried out through various substitution and addition reactions. Reagents such as acetic anhydride, methoxybenzaldehyde, and benzylidene derivatives are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-(phenylmethylidene)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, (2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-(phenylmethylidene)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, (2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-(phenylmethylidene)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-(phenylmethylidene)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of (2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-(phenylmethylidene)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

(2E)-6-acetyl-2-benzylidene-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C23H20N2O3S/c1-14-20(15(2)26)21(17-9-11-18(28-3)12-10-17)25-22(27)19(29-23(25)24-14)13-16-7-5-4-6-8-16/h4-13,21H,1-3H3/b19-13+

InChI Key

DOQIMLKOKOSJRX-CPNJWEJPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=C(C=C4)OC)C(=O)C

Origin of Product

United States

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